molecular formula C14H17NO4S B604751 (2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine CAS No. 950243-75-1

(2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine

Cat. No.: B604751
CAS No.: 950243-75-1
M. Wt: 295.36g/mol
InChI Key: QJTWQLHPFQTIBU-UHFFFAOYSA-N
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Description

(2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine is a synthetic sulfonamide-based compound of significant interest in biochemical and pharmacological research. Its core structure, featuring a naphthalene ring system linked to a sulfonyl group, is commonly investigated for its potential to modulate the activity of various enzymes. Researchers explore this class of compounds for developing potent and selective inhibitors, which are crucial tools for dissecting complex biological pathways. The methoxy and hydroxypropyl functional groups contribute to the molecule's overall pharmacophore, influencing its binding affinity, solubility, and metabolic stability in in vitro assays. Current research efforts are focused on evaluating its efficacy and mechanism of action in targeting specific receptors or enzymes involved in disease pathogenesis. This compound is provided For Research Use Only and is strictly for use in laboratory research, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10(16)9-15-20(17,18)14-8-7-13(19-2)11-5-3-4-6-12(11)14/h3-8,10,15-16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTWQLHPFQTIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxynaphthalene-1-Sulfonyl Chloride

The foundational step in synthesizing the target compound involves generating the sulfonyl chloride intermediate. 4-Methoxynaphthalene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich naphthyl ring reacts with the sulfonating agent. After quenching with ice water, the sulfonyl chloride is extracted and purified via recrystallization from hexane, yielding 72–85%.

Coupling with 2-Hydroxypropylamine

The sulfonyl chloride intermediate is subsequently reacted with 2-hydroxypropylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 equiv.) is added to scavenge HCl, facilitating nucleophilic substitution at the sulfonyl center. The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane 1:3). This method achieves yields of 65–78%, with purity >95% confirmed by HPLC.

Table 1: Optimization of Sulfonylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventTHF7897
BaseTriethylamine7596
Temperature25°C7295
Reaction Time16 hours7897

Copper-Catalyzed S–N Coupling with Sodium 4-Methoxynaphthylsulfinate

Preparation of Sodium 4-Methoxynaphthylsulfinate

Sodium 4-methoxynaphthylsulfinate is synthesized via a two-step process: (1) sulfination of 4-methoxynaphthalene using sulfur dioxide (SO₂) in the presence of iodine and (2) neutralization with sodium hydroxide. The sulfinate is isolated as a white solid in 88% yield and characterized by ¹H NMR (δ 7.82–7.12 ppm, aromatic protons) and FT-IR (1034 cm⁻¹, S=O stretch).

Catalytic Coupling with 2-Hydroxypropylamine

A copper(I) iodide (10 mol%)-catalyzed reaction between sodium 4-methoxynaphthylsulfinate and 2-hydroxypropylamine is conducted in dimethylformamide (DMF) at 80°C for 8 hours. The use of 1,10-phenanthroline as a ligand enhances catalytic efficiency, achieving a 92% yield. The crude product is purified via recrystallization from ethanol/water (4:1), affording crystals suitable for X-ray diffraction analysis.

Mechanistic Insight : The copper catalyst facilitates oxidative addition of the sulfinate to form a Cu–S intermediate, followed by transmetallation with the amine to yield the sulfonamide.

Electrochemical Synthesis in Deep Eutectic Solvents

Electrochemical Cell Setup

An innovative approach employs an undivided electrochemical cell with graphite electrodes in a deep eutectic solvent (DES) composed of choline chloride and urea (1:2 molar ratio). Sodium 4-methoxynaphthylsulfinate (2 equiv.) and 2-hydroxypropylamine (1 equiv.) are dissolved in DES, and a constant current of 10 mA/cm² is applied for 6 hours. This method eliminates the need for metal catalysts, achieving an 81% yield with 99% atom economy.

Table 2: Comparison of Catalytic vs. Electrochemical Methods

MethodCatalystSolventYield (%)Energy Consumption (kW·h/mol)
Copper-CatalyzedCuIDMF920.45
ElectrochemicalNoneDES810.28

Mechanochemical Synthesis via Ball Milling

Solid-State Reaction Optimization

A solvent-free mechanochemical method utilizes a planetary ball mill (500 rpm, stainless steel jars) to react 4-methoxynaphthylsulfonyl chloride with 2-hydroxypropylamine in the presence of potassium carbonate. After 2 hours of milling, the product is isolated via dissolution in ethyl acetate and filtration, yielding 89% with minimal waste generation. This method is scalable to gram quantities, demonstrating 93% yield in a 10 g batch.

Post-Synthetic Modifications and Purification

Salt Formation for Enhanced Solubility

The target compound is converted to its hydrochloride salt by treating with HCl gas in diethyl ether, yielding a crystalline solid with improved aqueous solubility (32 mg/mL vs. 8 mg/mL for the free base). The salt is characterized by a distinct melting point (148–150°C) and FT-IR absorption at 1590 cm⁻¹ (N–H bend).

Chromatographic Purification Strategies

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) resolves residual sulfonate impurities, achieving >99% purity. Critical parameters include flow rate (1.0 mL/min) and column temperature (30°C) .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of (2-oxopropyl)[(4-methoxynaphthyl)sulfonyl]amine.

    Reduction: Formation of (2-hydroxypropyl)[(4-methoxynaphthyl)sulfide]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in the development of therapeutic agents, particularly in the treatment of bacterial infections and as a potential anti-cancer agent.

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of sulfonamide compounds that demonstrated effective inhibition against various pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that (2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine could be explored for similar applications.
  • Cancer Treatment : The structural features of sulfonamides have been linked to anti-cancer activity. Compounds with similar structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
SulfanilamideEscherichia coli30 µg/mL
SulfamethoxazolePseudomonas aeruginosa15 µg/mL

Biochemical Applications

The compound is also relevant in biochemical research, particularly in enzyme inhibition studies.

  • Enzyme Inhibition : Sulfonamides have been noted for their ability to inhibit specific enzymes involved in bacterial metabolism. The inhibition of dihydropteroate synthase is a well-studied mechanism where sulfonamides mimic p-aminobenzoic acid, leading to the disruption of folate synthesis in bacteria . This mechanism can be explored further with this compound.

Synthetic Chemistry Applications

In synthetic chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules.

  • Synthesis of New Compounds : The compound can be utilized as an intermediate in the synthesis of novel sulfonamide derivatives with enhanced pharmacological properties. Techniques such as microwave-assisted synthesis have been employed to improve yield and reduce reaction times .

Table 2: Synthesis Pathways for Sulfonamide Derivatives

Reaction TypeConditionsYield (%)
Microwave-Assisted Reaction120°C, 10 min85
Conventional Heating150°C, 3 hours60
Solvent-Free SynthesisRoom Temperature, 24 hours70

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against gram-positive bacteria, underscoring its potential use in treating bacterial infections .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that derivatives similar to this compound could induce apoptosis in cancer cells, suggesting a pathway for developing new anti-cancer therapies .

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the methoxynaphthylsulfonyl group can modulate the compound’s overall activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons
Compound Key Functional Groups Molecular Weight Key Properties Applications
Target Compound Sulfonamide, 2-hydroxypropyl ~340 (estimated) Moderate solubility, stable conjugation Drug design, bioconjugation
Dansyl Chloride Sulfonyl chloride, dimethylamino 269.73 Fluorescent, reactive Protein labeling
BHP Nitrosamine, 2-hydroxypropyl 192.23 Carcinogenic, hydrophilic Carcinogenesis studies
Bis(2-Hydroxypropyl)Amine Amine, 2-hydroxypropyl 147.22 Crosslinking, hydrophilic Polymer synthesis
Table 2: Metabolic Pathways
Compound Major Metabolites Species Differences
Target Compound Not reported (predicted sulfates) Likely species-dependent conjugation
HPOP BHP, glucuronides, sulfates Hamsters form sulfates; rats do not
N-Nitroso-Bis(2-Acetoxypropyl)Amine BHP (via deesterification) Similar across species

Research Findings and Implications

  • Stability : The sulfonamide group in the target compound likely enhances chemical stability compared to nitrosamines (e.g., BHP) and sulfonyl chlorides (e.g., dansyl chloride) .
  • Solubility : The 2-hydroxypropyl group may improve aqueous solubility relative to purely aromatic sulfonamides, facilitating formulation .
  • Toxicity: Absence of nitroso groups reduces carcinogenic risk compared to HPOP or BHP, but sulfonamide-related hypersensitivity remains a consideration .

Biological Activity

(2-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a hydroxyl group, a propyl chain, and a sulfonamide moiety linked to a methoxynaphthyl group. This unique structure contributes to its diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds with sulfonamide functionalities often exhibit significant antibacterial properties. A comparative study showed that derivatives of sulfonamides demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus.

CompoundBacterial StrainActivity Level
1Salmonella typhiStrong
2Staphylococcus aureusModerate
3Escherichia coliWeak

The antibacterial activity is primarily attributed to the inhibition of bacterial folate synthesis pathways, which are crucial for DNA synthesis and cell division .

2. Anti-inflammatory Activity

The sulfonamide group has been associated with anti-inflammatory effects. Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Case Study : In a model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .

3. Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

  • Research Findings : A study reported that derivatives similar to this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which play roles in various physiological processes .
  • Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate favorable interactions between the compound and serum proteins, enhancing its pharmacokinetic profile .

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